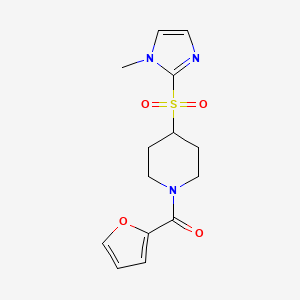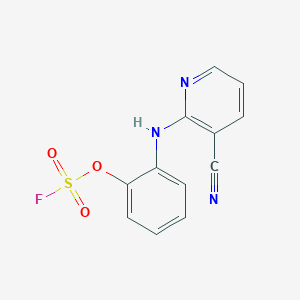
3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine” is an organic compound that is part of the pyridine family . Pyridines are known to possess various pharmacological activities . Substituted cyanopyridines, in particular, have been found to have antihypertensive, antipyretic, anti-inflammatory, analgesic properties, and anticancer activities .
Synthesis Analysis
The synthesis of 3-cyano-2-substituted pyridines involves various pharmacophores and functionalities at position 2 . The compounds are synthesized in three steps from easily accessible starting materials in good yields . The reaction mechanism for the formation of bis (3-cyano-2-pyridone) derivatives has been proposed .Molecular Structure Analysis
The molecular structure of 3-cyano-2-substituted pyridines is confirmed based on elemental analysis and spectral data . The structures of enaminonitriles and bis-pyridones were confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-cyano-2-substituted pyridines are complex and involve multiple steps . The reaction mechanism for the formation of these compounds has been proposed .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-cyano-2-substituted pyridines can be determined through various methods such as IR spectroscopy and NMR .Scientific Research Applications
Photoluminescence and Material Science
A study by Constable et al. (2014) investigated a series of iridium(III) complexes with cyclometallating ligands, including those with sulfonyl groups similar to the structural components of 3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine. These complexes exhibit photoluminescent properties, with some derivatives showing green emission spectra structured around 493 to 525 nm wavelengths. This suggests potential applications of such compounds in optoelectronics and photoluminescent materials, particularly due to their high photoluminescence quantum yields in solution (Constable et al., 2014).
Organic Synthesis and Catalysis
In organic synthesis, 2-(Cyanomethoxy)chalcones, which share a cyano functional group with 3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine, have been employed in palladium-catalyzed cascade reactions with arylboronic acids. This process efficiently constructs benzofuro[2,3-c]pyridine skeletons, demonstrating the potential of cyano-containing compounds in facilitating complex organic transformations. The resultant benzofuro[2,3-c]pyridines are also noted for their emissive properties, suggesting further applications in materials science (Xiong et al., 2019).
Enzyme Immobilization
Research by Pittner et al. (1980) has shown that polymers containing pyridine, similar to the pyridine ring in 3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine, can be converted into polyaldehydes through reaction with cyanogen bromide. This polyaldehyde form can be directly used for binding proteins and small ligands, indicating the potential of such compounds in enzyme immobilization techniques, which are crucial in biocatalysis and biosensor applications (Pittner et al., 1980).
Pharmacological Research
Although the request specifically excluded drug use and side effects, it is noteworthy that similar structural motifs to 3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine, particularly the cyano and pyridine components, have been explored for various pharmacological activities. This underscores the relevance of such compounds in medicinal chemistry, where modifications of the core structure could lead to new therapeutic agents (Bass et al., 2021).
Safety And Hazards
Future Directions
The future directions for research on 3-cyano-2-substituted pyridines could involve further exploration of their pharmacological activities, particularly their anticancer properties . Additionally, the development of new and efficient protocols to prepare nitrogen-heterocyclic compounds like these has received great interest in organic chemistry .
properties
IUPAC Name |
3-cyano-2-(2-fluorosulfonyloxyanilino)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O3S/c13-20(17,18)19-11-6-2-1-5-10(11)16-12-9(8-14)4-3-7-15-12/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBOLJQBJZWZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

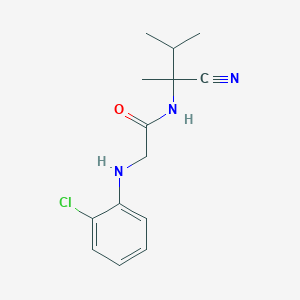
![2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2576709.png)
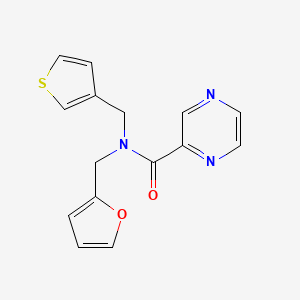
![4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2576712.png)
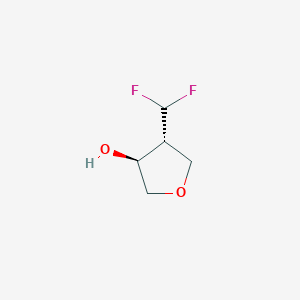
![6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
![N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B2576716.png)
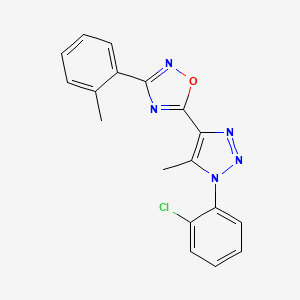
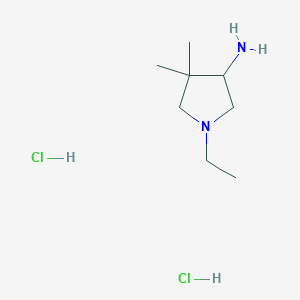
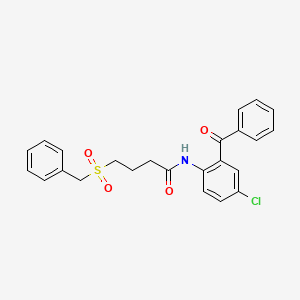
![5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2576724.png)
![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)
